Home > Products > Screening Compounds P94645 > Debenzoic Acid Bromotelmisartan
Debenzoic Acid Bromotelmisartan - 1004548-55-3

Debenzoic Acid Bromotelmisartan

Catalog Number: EVT-1175919
CAS Number: 1004548-55-3
Molecular Formula: C26H25BrN4
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Debenzoic Acid Bromotelmisartan is a chemical compound with the molecular formula C26H25BrN4 and a molecular weight of 473.4 . It is one of the impurities of Telmisartan , which is an angiotensin II receptor antagonist used to treat hypertension .

Molecular Structure Analysis

The molecular structure of Debenzoic Acid Bromotelmisartan is complex, with a bromobenzyl group, two benzimidazole rings, and a propyl chain . The exact structure analysis is not available in the retrieved resources.

Synthesis Analysis

Methods of Synthesis
The synthesis of Debenzoic Acid Bromotelmisartan can be approached through several methods, primarily involving the bromination of Telmisartan or its precursors. A common synthetic route includes:

  1. Bromination: The introduction of bromine can be accomplished using brominating agents such as molecular bromine or N-bromosuccinimide in suitable solvents like dichloromethane or acetonitrile. This step typically requires controlled temperatures and may involve the use of bases to facilitate the reaction.
  2. N-Alkylation: Following bromination, N-alkylation reactions are performed to introduce alkyl groups that enhance solubility and bioavailability. This step often employs alkyl halides and bases like sodium hydride in aprotic solvents.
  3. Cyclization and Hydrolysis: The final steps may involve cyclization reactions to form the benzimidazole ring systems characteristic of Telmisartan derivatives, followed by hydrolysis to yield the final product.
Molecular Structure Analysis

Structural Characteristics
Debenzoic Acid Bromotelmisartan features a complex molecular structure characterized by:

  • Benzimidazole Core: The central structure consists of a benzimidazole moiety which is crucial for its biological activity.
  • Carboxylic Acid Group: This functional group contributes to the compound's solubility and interaction with biological targets.
  • Bromine Substitution: The presence of bromine alters electronic properties and potentially enhances receptor binding affinity.

The molecular formula can be represented as C20H21BrN4O3C_{20}H_{21}BrN_4O_3, indicating a substantial molecular weight that correlates with its pharmacological activity.

Chemical Reactions Analysis

Reactivity Profile
Debenzoic Acid Bromotelmisartan participates in various chemical reactions:

  1. Electrophilic Substitution Reactions: The bromine atom can act as an electrophile, facilitating further substitutions on aromatic rings.
  2. Hydrolysis Reactions: The carboxylic acid group can undergo hydrolysis under basic or acidic conditions, influencing solubility.
  3. Reduction Reactions: Potential reduction of the carboxylic acid group can yield alcohol derivatives, which may have different biological activities.

These reactions are critical for modifying the compound for specific therapeutic applications or enhancing its pharmacokinetic properties.

Mechanism of Action

Pharmacological Mechanism
Debenzoic Acid Bromotelmisartan functions primarily as an angiotensin II receptor antagonist. Its mechanism involves:

  • Receptor Binding: The compound binds to angiotensin II receptors (AT1 subtype), inhibiting their action.
  • Vasodilation Effects: By blocking these receptors, it leads to vasodilation, reducing blood pressure and alleviating strain on the cardiovascular system.
  • Diuretic Effects: It may also exhibit diuretic properties by affecting renal function and fluid balance.

This mechanism is fundamental in managing hypertension and related cardiovascular diseases.

Physical and Chemical Properties Analysis

Properties Overview

  • Molecular Weight: Approximately 433.31 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water due to hydrophobic regions.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within a range typical for similar compounds.
  • Stability: Stability under various pH conditions is crucial for its formulation as a pharmaceutical agent.

These properties influence the formulation strategies for drug delivery systems.

Applications

Scientific Applications
Debenzoic Acid Bromotelmisartan has several applications in medicinal chemistry:

  1. Pharmaceutical Development: As a derivative of Telmisartan, it serves as a lead compound for developing new antihypertensive agents with improved efficacy or reduced side effects.
  2. Research Tool: It can be utilized in pharmacological studies to understand receptor interactions and signaling pathways related to hypertension.
  3. Drug Formulation Studies: Its physical properties can be explored in developing novel drug delivery systems aimed at enhancing bioavailability.
Chemical Identity & Structural Characterization of Debenzoic Acid Bromotelmisartan

Molecular Formula & IUPAC Nomenclature: C₂₆H₂₅BrN₄ and Derivative Classification

Debenzoic Acid Bromotelmisartan (systematic name: 1-[(4-Bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole) is a brominated, decarboxylated derivative of the angiotensin II receptor antagonist Telmisartan. Its molecular formula is C₂₆H₂₅BrN₄, with a molecular weight of 473.4 g/mol [4] [7]. The compound is classified as a structural analog of Telmisartan, modified by two key changes:

  • Debenzoylation: Removal of the carboxylic acid (–COOH) group from the biphenyl-2-carboxylic acid moiety of Telmisartan.
  • Bromination: Introduction of a bromine atom at the para-position of the terminal phenyl ring [1] [4].This modification eliminates the ionizable carboxylic acid group, converting Telmisartan’s amphoteric character to a predominantly basic nature due to the benzimidazole nitrogens. The IUPAC name reflects the core bis-benzimidazole structure and substituent positions [4].

Table 1: Molecular Properties of Debenzoic Acid Bromotelmisartan

PropertyValue
Molecular FormulaC₂₆H₂₅BrN₄
Molecular Weight473.4 g/mol
IUPAC Name1-[(4-Bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole
Canonical SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C
XLogP3 (Partition Coefficient)6.5

Comparative Structural Analysis with Telmisartan: Bromination Sites and Functional Group Modifications

Debenzoic Acid Bromotelmisartan differs from Telmisartan (C₃₃H₃₀N₄O₂) in two strategic regions (Figure 1):

  • Bromination Site: A bromine atom replaces the hydrogen at the 4'-position of the terminal phenyl ring (adjacent to the benzyl linker). This modification increases molecular weight by ~79 Da and enhances hydrophobicity (LogP 6.5 vs. Telmisartan’s ~5.8) [4] [7].
  • Functional Group Modification: The carboxylic acid group (–COOH) at the ortho-position of the biphenyl system in Telmisartan is absent. This deletion:
  • Eliminates hydrogen-bonding capability.
  • Reduces polarity and aqueous solubility.
  • Alters electronic distribution across the biphenyl system [1] [4].The bis-benzimidazole core (4-methyl-2-propylbenzimidazole and 1-methylbenzimidazole) remains intact, preserving the scaffold critical for angiotensin receptor binding. Molecular modeling suggests the bromine atom may enhance hydrophobic interactions with receptor subpockets, though pharmacological data remains limited [4] [7].

Figure 1: Structural Comparison with Telmisartan

Telmisartan: Biphenyl-2-carboxylic acid + [bis-benzimidazole]  Debenzoic Acid Bromotelmisartan: 4-Bromobenzyl + [bis-benzimidazole] - COOH  

Crystallographic Properties and Polymorphic Forms

While direct crystallographic data for Debenzoic Acid Bromotelmisartan is limited, insights can be inferred from Telmisartan polymorph studies. Telmisartan exhibits three crystalline polymorphs (A, B, C) characterized by distinct unit cell parameters and space groups [6]:

  • Polymorph A: Space group P2₁/c, Z=4, β=97.066°, Unit cell volume=2701.31 ų.
  • Polymorph B: Space group P2₁/a, Z=4, β=99.402°, Unit cell volume=2764.2 ų.
  • Polymorph C (solvate): Space group C2/c, Z=8, β=95.02°, Unit cell volume=6639 ų [6].The absence of Telmisartan’s carboxylic acid in Debenzoic Acid Bromotelisartan likely disrupts the centrosymmetric dimer formation observed in Telmisartan crystals via O–H⋯N hydrogen bonds [6] [8]. Instead, its crystal packing may rely on:
  • Benzimidazole-Benzenoid Stacking: π-π interactions between planar benzimidazole units.
  • Van der Waals Forces: Dominated by hydrophobic contacts from bromophenyl and alkyl groups.
  • Weak C–H⋯Br/Br⋯π Interactions: Involving the bromine atom [6].Solvent-free crystallization would likely yield polymorphs with close-packed hydrophobic domains, potentially reducing stability compared to hydrogen-bonded Telmisartan forms. Hydrate formation is improbable due to low polarity [8].

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR predictions (based on structural analogs [2] ):

  • Aromatic Protons: Multiplets at δ 7.1–8.2 ppm (12H, overlapping signals from two benzimidazoles and bromophenyl).
  • Benzyl Methylene: Singlet at δ ~5.5 ppm (2H, –CH₂– linker).
  • Alkyl Groups:
  • N-Methyl: Singlet at δ ~3.8 ppm (3H, N–CH₃).
  • 4-Methyl: Singlet at δ ~2.5 ppm (3H, Ar–CH₃).
  • 2-Propyl: Triplet at δ ~1.2 ppm (2H, –CH₂–), sextet at δ ~1.8 ppm (2H, –CH₂–CH₃), triplet at δ ~0.9 ppm (3H, –CH₃) [4] .Crucially, the absence of a carboxylic acid proton signal at δ 10–12 ppm (characteristic of Telmisartan) is a key identifier [2] . ¹³C NMR would show the bromophenyl carbon (C-Br) at δ 120–125 ppm, distinct from carboxylic carbons (δ 160–180 ppm) [2].

Infrared (IR) Spectroscopy

Key IR absorptions (theoretical/comparative):

  • N–H Stretch: Broad band at ~3400 cm⁻¹ (benzimidazole N–H).
  • Aromatic C–H Stretch: 3000–3100 cm⁻¹.
  • C=N/C=C Stretch: 1500–1600 cm⁻¹ (benzimidazole ring vibrations).
  • C–Br Stretch: 500–600 cm⁻¹.Notably absent are:
  • Telmisartan’s carboxylic acid O–H stretch (2500–3300 cm⁻¹, broad).
  • Carbonyl C=O stretch (~1710 cm⁻¹) [2] [4].

Table 2: Diagnostic IR Bands vs. Telmisartan

Vibration ModeDebenzoic Acid Bromotelmisartan (cm⁻¹)Telmisartan (cm⁻¹)
O–H StretchAbsent2500–3300 (broad)
C=O StretchAbsent~1710
C≡N/C=C (Benzimidazole)1500–16001500–1600
C–Br Stretch500–600Absent

Mass Spectrometry

High-resolution MS shows characteristic patterns:

  • Molecular Ion: [M]⁺ at m/z 472/474 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
  • Key Fragments:
  • m/z 395: Loss of bromine atom ([M – Br]⁺).
  • m/z 362: Cleavage between benzimidazole and benzyl linker.
  • m/z 223: 4-Methyl-2-propylbenzimidazole cation.
  • m/z 145: 1-Methylbenzimidazole cation [4] [7].The absence of Telmisartan’s signature m/z 45 loss (–COOH) further confirms decarboxylation [4].

Table 3: Predominant Mass Spectral Fragments

m/zFragment IonAssignment
474[M]⁺ (⁸¹Br isotope)Molecular ion
472[M]⁺ (⁷⁹Br isotope)Molecular ion
395[M – Br]⁺Bromine loss
362C₂₀H₂₀N₃⁺Bis-benzimidazole cleavage
223C₁₂H₁₃N₂⁺ (4-methyl-2-propylbenzimidazole)Protonated benzimidazole fragment
145C₈H₇N₂⁺ (1-methylbenzimidazole)Protonated benzimidazole fragment

Properties

CAS Number

1004548-55-3

Product Name

Debenzoic Acid Bromotelmisartan

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole

Molecular Formula

C26H25BrN4

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3

InChI Key

GXKCZEMZHFWQDW-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C

Synonyms

3’-(4-Bromobenzyl)-1,7’-dimethyl-2’-propyl-1H,3’H-2,5’-bibenzo[d]imidazole; 1’-[(4-Bromophenyl)methyl]-1,4’-dimethyl-2’-propyl-2,6’-bi-1H-benzimidazole

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.